Kojibiose

Descripción general

Descripción

La kojibiosa es un disacárido de origen natural compuesto por dos moléculas de glucosa unidas por un enlace glucosídico α-(1→2). Se encuentra en diversas fuentes naturales como la miel, el sake y el extracto de koji. La kojibiosa tiene un sabor dulce suave y un bajo contenido calórico, lo que la convierte en un posible sustituto del azúcar. Además, posee propiedades prebióticas, que pueden promover el crecimiento de bacterias intestinales beneficiosas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La kojibiosa se puede sintetizar mediante métodos enzimáticos. Un enfoque común implica el uso de sacarosa fosforilasa, que cataliza la transferencia de una fracción de glucosa de la sacarosa a la glucosa, formando kojibiosa. Las condiciones de reacción óptimas para esta síntesis incluyen un pH de 7.0, una temperatura de 50 °C y un tiempo de reacción de 30 horas .

Métodos de Producción Industrial

La producción industrial de kojibiosa es un desafío debido a su baja abundancia natural. Los recientes avances han hecho posible producir kojibiosa a mayor escala. Un método implica la expresión heteróloga de sacarosa fosforilasa en Bacillus subtilis, un microorganismo de grado alimenticio. Este método ha mostrado altos rendimientos y selectividad para la producción de kojibiosa .

Análisis De Reacciones Químicas

Tipos de Reacciones

La kojibiosa experimenta varias reacciones químicas, incluyendo:

Fosforólisis: La kojibiosa puede descomponerse en glucosa y beta-D-glucosa 1-fosfato por la kojibiosa fosforilasa.

Hidrólisis: La kojibiosa puede hidrolizarse por la kojibiosa hidrolasa, lo que da como resultado la formación de glucosa.

Reactivos y Condiciones Comunes

Fosforólisis: Requiere fosfato como reactivo y está catalizada por kojibiosa fosforilasa.

Hidrólisis: Catalizada por kojibiosa hidrolasa en condiciones suaves.

Productos Principales

Fosforólisis: Produce glucosa y beta-D-glucosa 1-fosfato.

Hidrólisis: Produce glucosa.

Aplicaciones Científicas De Investigación

La kojibiosa tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La kojibiosa ejerce sus efectos principalmente a través de su interacción con las enzimas. Inhibe la α-glucosidasa, reduciendo la descomposición de los carbohidratos en glucosa, lo que ayuda a controlar los niveles de azúcar en la sangre. Además, sus propiedades prebióticas promueven el crecimiento de bacterias intestinales beneficiosas, mejorando la salud intestinal .

Comparación Con Compuestos Similares

La kojibiosa es similar a otros disacáridos como la maltosa, la trehalosa, la nigerose y la isomaltosa. es única debido a su enlace glucosídico α-(1→2), que es menos común en comparación con los enlaces α-(1→4) y α-(1→6) que se encuentran en otros disacáridos. Este enlace único contribuye a sus propiedades distintivas, como sus efectos prebióticos y su bajo contenido calórico .

Lista de Compuestos Similares

- Maltosa

- Trehalosa

- Nigerose

- Isomaltosa

Actividad Biológica

Kojibiose, a disaccharide composed of two glucose units linked by an α-(1,2) bond, is gaining attention for its diverse biological activities, particularly as a prebiotic. This article explores the biological activity of this compound, highlighting its effects on gut microbiota, metabolic health, and potential applications in food science and medicine.

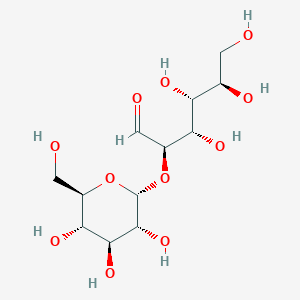

Chemical Structure and Properties

This compound is chemically classified as 2-O-α-D-glucopyranosyl-D-glucopyranose. Its unique α-(1,2) linkage renders it resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon intact where it can be fermented by beneficial gut bacteria . This characteristic makes this compound a promising candidate for prebiotic applications.

Prebiotic Effects

This compound has been shown to selectively stimulate the growth of beneficial gut bacteria such as Bifidobacterium spp. and Bacteroides spp. In a study involving hyperglycemic rats, feeding with this compound increased the populations of these bacteria while decreasing harmful bacterial populations . The prebiotic effect is attributed to its fermentation by gut microbiota, leading to the production of short-chain fatty acids (SCFAs), which have various health benefits including anti-inflammatory effects and improved gut barrier function.

Metabolic Health Implications

Research indicates that this compound may ameliorate metabolic disturbances induced by high-fat diets. In one study, this compound administration reduced inflammation markers and improved lipid profiles in rats fed a diet high in arachidic acid. The treatment resulted in decreased levels of lysophosphatidylcholine and increased beneficial phospholipids compared to control groups . This suggests a potential role for this compound in managing conditions like obesity and non-alcoholic fatty liver disease.

The biological activities of this compound can be attributed to several mechanisms:

- Gut Microbiota Modulation : this compound promotes the growth of specific beneficial bacteria while inhibiting pathogenic strains, thereby enhancing gut health.

- Anti-inflammatory Effects : By modulating lipid profiles and reducing inflammatory markers in animal models, this compound may help mitigate chronic inflammation associated with metabolic diseases.

- Inhibition of Digestive Enzymes : this compound has been noted to inhibit α-glucosidase activity, which could potentially lower postprandial glucose levels .

Table 1: Summary of Key Studies on this compound

Production Methods

The industrial production of this compound typically involves enzymatic synthesis using sucrose phosphorylases or through fermentation processes utilizing specific microbial strains. Advances in biotechnology have enabled more efficient production methods that can yield higher concentrations of this compound from natural sources .

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-OQPGPFOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943954 | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-29-6 | |

| Record name | Kojibiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojibiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOJIBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.